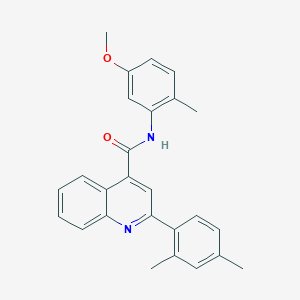![molecular formula C11H8N4O2S2 B4345723 1,3-BENZOTHIAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE](/img/structure/B4345723.png)
1,3-BENZOTHIAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE
Overview
Description
1,3-BENZOTHIAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE is a heterocyclic compound that features both a benzothiazole and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-BENZOTHIAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE typically involves the reaction of 2-mercaptobenzothiazole with 4-nitro-1H-pyrazole-1-methanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives.
Substitution: The benzothiazole moiety can participate in electrophilic substitution reactions.
Addition: The thioether linkage can undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the nitro group.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the benzothiazole ring.
Addition: Nucleophiles such as thiols or amines can react with the thioether linkage.
Major Products:
Reduction of Nitro Group: Amino derivatives of the pyrazole ring.
Substitution on Benzothiazole: Halogenated benzothiazole derivatives.
Addition to Thioether: Thioether adducts with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry: Investigated for its antimicrobial, antifungal, and anticancer properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,3-BENZOTHIAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE varies depending on its application:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with microbial DNA replication.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes or receptors involved in cell proliferation.
Comparison with Similar Compounds
2-mercaptobenzothiazole: Shares the benzothiazole moiety but lacks the pyrazole ring.
4-nitro-1H-pyrazole: Contains the pyrazole ring with a nitro group but lacks the benzothiazole moiety.
Uniqueness: 1,3-BENZOTHIAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE is unique due to the combination of both benzothiazole and pyrazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S2/c16-15(17)8-5-12-14(6-8)7-18-11-13-9-3-1-2-4-10(9)19-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILMIZUKHVAQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCN3C=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(difluoromethoxy)-3-methoxyphenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4345640.png)
![ethyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B4345659.png)
![7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4345664.png)

![ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4345678.png)
![2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4345686.png)
![2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE](/img/structure/B4345691.png)
![3-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-4-YL CYANIDE](/img/structure/B4345707.png)
![2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4345711.png)
![4-METHYL-2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4345717.png)
![4-methyl-2-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-6-(trifluoromethyl)pyrimidine](/img/structure/B4345720.png)

![4-bromo-1-{[(pentafluorophenyl)thio]methyl}-1H-pyrazole](/img/structure/B4345742.png)
![2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4345753.png)
